Cas no 1040670-67-4 (3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide)

3,4-Dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a dichlorophenyl and thiophene-substituted dihydropyridazine moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of biologically active molecules targeting enzyme inhibition or receptor modulation. The presence of both sulfonamide and heterocyclic groups enhances its versatility in medicinal chemistry applications. Its well-defined molecular structure allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies. The compound's stability and synthetic accessibility further support its utility in research settings focused on novel therapeutic agents.
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide structure
1040670-67-4 structure
Product name:3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
CAS No:1040670-67-4
MF:C17H15Cl2N3O3S2
MW:444.35529923439
CID:6388130
PubChem ID:25882027

3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
    • 3,4-dichloro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide
    • F5148-0565
    • VU0637363-1
    • 3,4-dichloro-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
    • AKOS024500410
    • 1040670-67-4
    • Inchi: 1S/C17H15Cl2N3O3S2/c18-13-5-4-12(11-14(13)19)27(24,25)20-8-2-9-22-17(23)7-6-15(21-22)16-3-1-10-26-16/h1,3-7,10-11,20H,2,8-9H2
    • InChI Key: QWVDQZXUZBTDIY-UHFFFAOYSA-N
    • SMILES: C1(S(NCCCN2N=C(C3SC=CC=3)C=CC2=O)(=O)=O)=CC=C(Cl)C(Cl)=C1

Computed Properties

  • Exact Mass: 442.9931891g/mol
  • Monoisotopic Mass: 442.9931891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 709
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 116Ų

3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5148-0565-50mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
50mg
$160.0 2023-09-10
Life Chemicals
F5148-0565-15mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
15mg
$89.0 2023-09-10
Life Chemicals
F5148-0565-20mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
20mg
$99.0 2023-09-10
Life Chemicals
F5148-0565-100mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
100mg
$248.0 2023-09-10
Life Chemicals
F5148-0565-2mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
2mg
$59.0 2023-09-10
Life Chemicals
F5148-0565-2μmol
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5148-0565-10μmol
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5148-0565-10mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
10mg
$79.0 2023-09-10
Life Chemicals
F5148-0565-40mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
40mg
$140.0 2023-09-10
Life Chemicals
F5148-0565-30mg
3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
1040670-67-4
30mg
$119.0 2023-09-10

Additional information on 3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

3,4-Dichloro-N-{3-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

Introduction to the Compound CAS No. 1040670-67-4

The compound CAS No. 1040670-67-4, also known as 3,4-dichloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has been synthesized and studied for its unique properties, particularly in the context of its application as a potential therapeutic agent. The structure of this molecule incorporates several functional groups, including a sulfonamide group, dichlorobenzene moiety, and a dihydropyridazine ring substituted with a thiophene group. These structural features contribute to its distinctive chemical and biological properties.

Structural Analysis and Synthesis

The synthesis of CAS No. 1040670-67-4 involves a multi-step process that combines various organic synthesis techniques. The starting materials include aromatic chlorides and thiophene derivatives, which are subjected to coupling reactions under specific conditions to form the intermediate dihydropyridazine ring system. Subsequent steps involve the introduction of the sulfonamide group and the dichlorobenzene moiety through nucleophilic substitution and amide bond formation reactions. The final product is purified using chromatographic methods to ensure high purity and stability.

Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high yields and excellent stereochemical control. Researchers have also explored alternative synthetic routes to optimize the production process, making it more cost-effective and scalable for potential large-scale manufacturing.

Pharmacological Properties and Biological Activity

One of the most intriguing aspects of CAS No. 1040670-67-4 is its pharmacological profile. Studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes associated with inflammatory processes. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory mediators such as prostaglandins. This suggests that the compound may have anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis or other inflammatory disorders.

Furthermore, CAS No. 1040670-67-4 has been evaluated for its antioxidant activity. In vitro assays have revealed that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress-induced damage. This property could be beneficial in developing therapies for diseases where oxidative stress plays a significant role, such as neurodegenerative disorders or cardiovascular diseases.

Recent research has also focused on the compound's ability to modulate cellular signaling pathways. For example, studies have shown that CAS No. 1040670-67-4 can interact with certain G-protein coupled receptors (GPCRs), potentially influencing cellular responses to external stimuli. This opens up new avenues for exploring its role in treating conditions associated with dysregulated GPCR signaling.

Toxicological Evaluation and Safety Profile

The safety profile of CAS No. 1040670-67_ is an essential consideration for its potential therapeutic applications. Preclinical studies have been conducted to assess its acute and chronic toxicity profiles in animal models. These studies have revealed that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed on major organ systems such as the liver, kidneys, or heart.

In addition to acute toxicity studies, researchers have also investigated the compound's genotoxicity and mutagenicity using standard assays such as the Ames test and comet assay. The results indicate that CAS No. 104067_ does not possess genotoxic properties under the tested conditions, further supporting its safety profile.

Long-term toxicity studies are currently underway to evaluate the compound's safety profile over extended periods of exposure. These studies will provide critical insights into its suitability for chronic therapeutic use.

Applications in Drug Development

The unique combination of pharmacological properties exhibited by CAS No._{1}_ makes it an attractive candidate for drug development efforts targeting various therapeutic areas._{2}_ One promising application is in the treatment of inflammatory diseases._{3}_ Given its potent anti-inflammatory activity,_this compound could serve as a lead molecule for developing novel anti-inflammatory agents._{4}

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